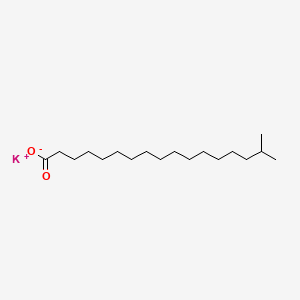
Potassium 16-methylheptadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Potassium 16-methylheptadecanoate can be synthesized through the neutralization of 16-methylheptadecanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is dissolved in water and then neutralized by adding a stoichiometric amount of potassium hydroxide. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The acid is first purified and then reacted with potassium hydroxide in large reactors. The resulting product is then filtered, dried, and packaged for use in various applications .
化学反应分析
Types of Reactions
Potassium 16-methylheptadecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as halides or other carboxylates. The reaction conditions often include mild temperatures and neutral pH.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions usually require acidic or basic conditions.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products
Substitution: The major products are typically new carboxylate salts or esters.
Oxidation: Oxidation can lead to the formation of ketones or aldehydes.
Reduction: Reduction usually results in the formation of alcohols.
科学研究应用
Potassium 16-methylheptadecanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of potassium 16-methylheptadecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with lipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .
相似化合物的比较
Similar Compounds
Potassium stearate: A straight-chain fatty acid salt with similar surfactant properties but different structural characteristics.
Potassium oleate: An unsaturated fatty acid salt with similar emulsifying properties but different reactivity due to the presence of a double bond.
Potassium palmitate: Another straight-chain fatty acid salt with similar applications but different chain length.
Uniqueness
Potassium 16-methylheptadecanoate is unique due to its branched-chain structure, which imparts distinct physical and chemical properties. This structure enhances its solubility and emulsifying capabilities compared to straight-chain analogs .
属性
CAS 编号 |
68413-46-7 |
|---|---|
分子式 |
C18H35KO2 |
分子量 |
322.6 g/mol |
IUPAC 名称 |
potassium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI 键 |
NGNZTXNWCGRXKL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+] |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



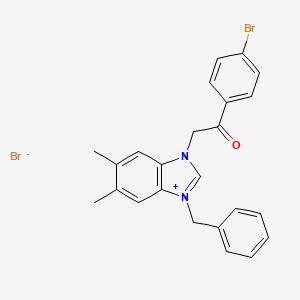

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

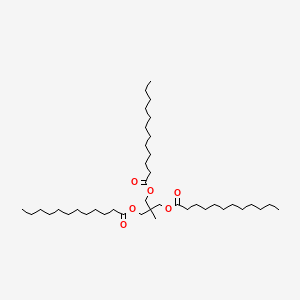
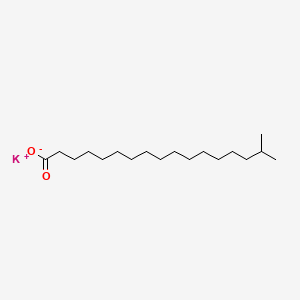

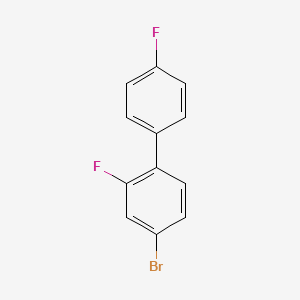
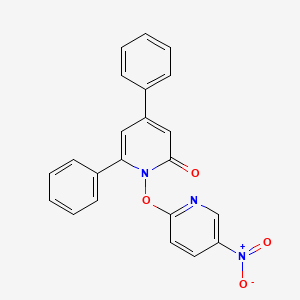
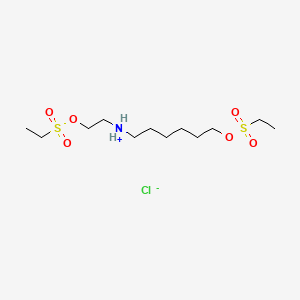


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
